molecular formula C15H15N5OS B11017150 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11017150
M. Wt: 313.4 g/mol
InChI Key: CNMSKRDXMROVMJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. For instance, 2,5-dimethylthioamide can react with an α-haloketone under basic conditions to form the thiazole ring.

    Attachment of the Triazole Moiety: The 1H-1,2,4-triazole moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a halomethylphenyl derivative with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiazole ring, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like potassium carbonate or sodium hydride facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety is known to bind to metal ions in enzyme active sites, inhibiting their activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1,3-thiazole-4-carboxamide: Lacks the triazole moiety, resulting in different biological activity.

    N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide: Similar structure but without the dimethyl groups on the thiazole ring, affecting its chemical reactivity and biological properties.

Uniqueness

The presence of both the triazole and thiazole rings in 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide imparts unique chemical and biological properties, making it a versatile compound for various applications. The dimethyl groups on the thiazole ring enhance its stability and reactivity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

2,5-dimethyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H15N5OS/c1-10-14(18-11(2)22-10)15(21)19-13-5-3-12(4-6-13)7-20-9-16-8-17-20/h3-6,8-9H,7H2,1-2H3,(H,19,21)

InChI Key

CNMSKRDXMROVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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